2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group and a cyclopropyl group
Mechanism of Action
Target of Action
Similar compounds, such as n-(3-cyclopropyl-1h-pyrazol-5-yl)-2-(2-naphthyl)acetamide, have been found to target cyclin-a2 and cyclin-dependent kinase 2 .
Mode of Action
It’s likely that the compound interacts with its targets, possibly cyclin-a2 and cyclin-dependent kinase 2, leading to changes in cellular processes .
Biochemical Pathways
5-amino-pyrazoles, a class of compounds to which this compound belongs, are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds .
Result of Action
Similar compounds have shown promising functional reagents, similar to biologically active compounds, highlighted with diverse applications especially in the field of pharmaceutics and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and cyclopropyl groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with cyclopropyl ketones can yield the desired pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the scale and desired application of the compound .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of amino-substituted derivatives .
Scientific Research Applications
2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(5-amino-1H-pyrazol-3-yl)acetic acid: Similar structure but lacks the cyclopropyl group.
(5-amino-3-methyl-1H-pyrazol-1-yl)acetic acid: Contains a methyl group instead of a cyclopropyl group.
(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)propionic acid: Similar structure with a propionic acid group instead of acetic acid.
Uniqueness
The presence of the cyclopropyl group in 2-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid distinguishes it from other similar compounds. This group can enhance the compound’s stability and biological activity, making it a valuable target for further research and development .
Properties
IUPAC Name |
2-(5-amino-3-cyclopropylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-7-3-6(5-1-2-5)10-11(7)4-8(12)13/h3,5H,1-2,4,9H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMDYHOPKOCXIN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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